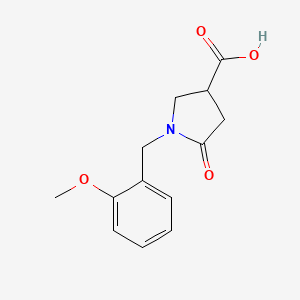

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

説明

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon spectra. Spectroscopic databases indicate that nuclear magnetic resonance spectra are available for this compound, enabling detailed structural verification and conformational analysis. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to different molecular environments, including the aromatic protons of the methoxyphenyl group, the methoxy group protons, the pyrrolidine ring protons, and the carboxylic acid proton. Research on related pyrrolidine derivatives has demonstrated that the chemical shift values and coupling constants provide critical information for determining molecular configuration and conformational preferences.

The aromatic region of the proton spectrum typically displays signals between 6.8 and 7.3 parts per million, corresponding to the four aromatic protons of the 2-methoxyphenyl group. The methoxy group appears as a characteristic singlet around 3.7 parts per million, representing three equivalent protons. The pyrrolidine ring protons exhibit complex multipicity patterns due to coupling interactions, with the proton adjacent to the carboxylic acid group showing distinctive coupling constants that reflect the stereochemical environment. Studies of similar compounds have shown that the magnetic anisotropy effects from the aromatic ring can significantly influence the chemical shifts of nearby protons, creating diagnostic patterns for structural identification.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the pyrrolidine ring typically appears around 170-180 parts per million, while the carboxylic acid carbon resonates in a similar region. The aromatic carbons of the methoxyphenyl group create multiple signals in the aromatic region (110-160 parts per million), with the methoxy-bearing carbon showing characteristic chemical shift values. The methoxy carbon itself appears around 55 parts per million, while the aliphatic carbons of the pyrrolidine ring and the benzyl methylene group resonate in the aliphatic region (20-80 parts per million). These spectroscopic signatures collectively provide definitive structural confirmation and enable monitoring of synthetic reactions and purity assessment.

Fourier-Transform Infrared Absorption Profiles

Fourier-transform infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in this compound. The infrared spectrum provides direct evidence for the presence of specific molecular vibrations corresponding to the carboxylic acid, amide carbonyl, aromatic, and aliphatic functionalities. Related pyrrolidine compounds have demonstrated characteristic infrared absorption patterns that serve as diagnostic tools for structural identification. The carboxylic acid functionality typically exhibits a broad absorption band in the region of 2500-3300 wavenumbers corresponding to the hydroxyl stretch, along with a sharp carbonyl stretch around 1700-1750 wavenumbers.

The pyrrolidine ring carbonyl group shows a characteristic amide carbonyl absorption typically observed around 1650-1680 wavenumbers, which is distinct from the carboxylic acid carbonyl absorption due to different electronic environments and hydrogen bonding patterns. The aromatic carbon-carbon stretching vibrations of the methoxyphenyl group appear in the region of 1450-1600 wavenumbers, providing evidence for the aromatic substitution pattern. The methoxy group contributes characteristic carbon-oxygen stretching absorptions around 1200-1300 wavenumbers, along with carbon-hydrogen stretching and bending modes in the appropriate regions.

Research on similar compounds has documented specific infrared absorption profiles that include vibrations at 2961, 1612, 1508, 1250, 1181, 1036, 809, and 527 wavenumbers for related structures. These absorption bands correspond to various molecular vibrations including carbon-hydrogen stretches, aromatic carbon-carbon stretches, carbon-oxygen stretches, and out-of-plane bending modes. The fingerprint region below 1500 wavenumbers provides unique spectroscopic signatures that enable differentiation between closely related structural isomers and confirmation of molecular identity. The combination of these infrared absorption features creates a distinctive spectroscopic profile that serves as a reliable identification method for this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential molecular weight confirmation and structural information through analysis of molecular ion peaks and characteristic fragmentation patterns for this compound. Gas chromatography-mass spectrometry data are available for this compound, enabling detailed analysis of its mass spectral behavior and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the molecular weight of the intact molecule, providing definitive confirmation of the molecular formula C13H15NO4. The exact mass determination of 249.100108 enables high-resolution mass spectrometric analysis with sufficient precision to distinguish between different molecular formulas and confirm elemental composition.

The fragmentation pattern of this compound reveals characteristic loss patterns that provide structural information about different molecular regions. Common fragmentation pathways for pyrrolidine derivatives include loss of the carboxylic acid group (45 mass units), loss of carbon monoxide from the pyrrolidine carbonyl (28 mass units), and cleavage of the benzyl group connection. The methoxybenzyl fragment typically produces characteristic ions at mass-to-charge ratios corresponding to the substituted benzyl cation and related aromatic fragments. The pyrrolidine ring system contributes distinctive fragmentation patterns that include ring contraction and expansion processes, along with loss of functional groups.

特性

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-5-3-2-4-9(11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZIUKRMHVQZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343607 | |

| Record name | 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352208-42-5 | |

| Record name | 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Aldol Cyclization Approach

Linear precursors such as 4-methoxyphenylacetic acid derivatives undergo base-mediated cyclization to form the pyrrolidine ring. Using potassium carbonate (KCO) in tetrahydrofuran (THF) at 60°C for 6 hours yields the cyclized product.

Representative Procedure:

-

Dissolve 4-methoxyphenylacetic acid (10 mmol) in THF.

-

Add 2-methoxybenzylamine (10 mmol) and KCO (15 mmol).

-

Reflux at 60°C for 6 hours.

-

Quench with HCl (1M), extract with ethyl acetate, and purify via silica gel chromatography.

Yield: 70–75%

Purity: Confirmed by -NMR (δ 3.73 ppm for methoxy group).

Oxidative Decarboxylation

Oxidative decarboxylation of γ-keto acids using lead tetraacetate (Pb(OAc)) generates the 5-oxo-pyrrolidine moiety. This method requires anhydrous conditions and inert atmospheres to prevent side reactions.

Catalytic and Solvent Optimization

Base Catalysis

Sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK) enhance reaction rates in cyclization steps. For instance, t-BuOK in dimethylformamide (DMF) at 120°C reduces reaction time to 3 hours with a 78% yield.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol favors eco-friendly synthesis. A comparative study shows:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 63 |

| DMF | 120 | 78 |

| THF | 60 | 70 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

-NMR (400 MHz, DMSO-d6): δ 7.14–7.35 (m, aromatic H), δ 3.73 (s, OCH), δ 2.82–2.87 (m, pyrrolidine CH).

-

HRMS (ESI): m/z calcd for CHNO [M+H]: 250.1075, found: 250.1081.

Challenges and Mitigation Strategies

化学反応の分析

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial properties against multidrug-resistant Gram-positive pathogens. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile . The structure-activity relationship indicates that modifications to the compound can enhance its antimicrobial efficacy, making it a promising scaffold for developing new antibiotics.

| Compound | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| 1a | S. aureus | 16 | Effective against vancomycin-intermediate strains |

| 24b | C. difficile | 32 | Favorable cytotoxic profile in human cells |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies on A549 human lung adenocarcinoma cells revealed that certain derivatives possess potent cytotoxic effects while exhibiting low toxicity to non-cancerous cells . This selectivity is crucial for therapeutic applications, as it minimizes side effects associated with traditional chemotherapeutics.

| Derivative | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| Compound 18 | 10 | Low toxicity |

| Compound 21 | 15 | Moderate toxicity |

In Vivo Studies

In vivo studies in mouse models have demonstrated that this compound can significantly reduce symptoms associated with inflammatory diseases such as atopic dermatitis. The compound's effectiveness was observed to be dose-dependent, indicating that higher concentrations yield better therapeutic outcomes .

Study on Antimicrobial Resistance

A study focused on the antimicrobial activity of novel derivatives of this compound against drug-resistant pathogens highlighted its potential as a lead compound in overcoming antibiotic resistance . The findings suggest that structural modifications could lead to enhanced activity against resistant strains.

Evaluation of Anticancer Activity

Another case study evaluated several derivatives for their anticancer activity using the A549 cell line and found that specific modifications significantly improved cytotoxicity while maintaining safety profiles . These results underline the importance of ongoing research into the structure-activity relationship of these compounds.

作用機序

The mechanism of action of 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may facilitate binding to certain receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

類似化合物との比較

Aromatic Ring Substituents

The biological activity of pyrrolidinone derivatives is highly dependent on substituents on the benzyl group. Key analogs include:

Key Observations :

Heterocyclic Moieties at Position 3

Modifications at the 3-carboxylic acid position further diversify activity:

- Heterocyclic derivatives : Compounds bearing 1,3,4-oxadiazole or 1,2,4-triazole moieties (e.g., compound 21 in ) exhibit dual antioxidant activity in both DPPH and reducing power assays due to enhanced electron transfer capacity.

- Carbohydrazide derivatives : These derivatives (e.g., compound 9 in ) show moderate activity, suggesting that bulky substituents may hinder target interactions.

Antioxidant Activity Comparison

DPPH Radical Scavenging Assay

Reducing Power Assay

| Compound | Optical Density (700 nm) | Reference |

|---|---|---|

| Compound 6 | 1.675 | |

| Compound 7 (Benzoxazole derivative) | 1.573 | |

| Compound 21 | 1.149 |

Insights :

- Free carboxylic acid groups : Compounds retaining the carboxylic acid moiety (e.g., compound 6) demonstrate superior reducing power due to direct electron donation.

- Heterocyclic substituents : Thioxo-triazole derivatives (compound 21) show balanced activity across assays, highlighting the importance of sulfur-containing groups in redox modulation.

Antimicrobial and Anticancer Activity

- Antimicrobial activity : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () exhibit Gram-positive antibacterial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus. The absence of a methoxy group in these analogs suggests hydroxyl groups are critical for membrane disruption.

- Anticancer activity : Derivatives with 3,5-dichloro-2-hydroxyphenyl substituents () show IC₅₀ values of 12–25 µM against colorectal cancer cells, likely due to enhanced electrophilicity from chlorine atoms.

Key Research Findings

Substituent positioning: Ortho-substituted methoxy groups (as in the target compound) may offer steric advantages over para-substituted analogs (e.g., 1-(4-Methoxybenzyl)-...

Synergistic effects : Combining electron-withdrawing (Cl) and donating (OCH₃) groups, as in 1-(5-Chloro-2-methoxyphenyl)-..., could balance lipophilicity and reactivity for optimized pharmacokinetics.

Structural rigidity : Cyclic derivatives (e.g., benzoxazole in compound 7) exhibit higher stability and prolonged antioxidant effects compared to acyclic analogs.

生物活性

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxybenzyl group and a carboxylic acid functional group. Its chemical formula is CHNO, and it has a molecular weight of 235.26 g/mol. The compound's structure is essential for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against Gram-positive bacteria and pathogenic fungi. The compound exhibits structure-dependent activity, making it a candidate for addressing increasing antimicrobial resistance.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Candida auris | 128 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

These findings indicate that the compound could be further developed into novel antimicrobial agents targeting multidrug-resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In vitro studies reveal significant cytotoxic effects, suggesting its potential as an anticancer drug.

Table 2: Cytotoxic Activity in Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

| HeLa | 25 |

The compound's mechanism of action involves inducing apoptosis in cancer cells, which is critical for its therapeutic efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes necessary for microbial growth.

- Anticancer Mechanism : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased cancer cell death.

Case Studies

- Antimicrobial Resistance Study : A study evaluated the effectiveness of various derivatives of this compound against resistant strains of Staphylococcus aureus. The results indicated that modifications to the methoxy group enhanced activity against resistant strains, highlighting the importance of structural variations in developing effective antimicrobial agents .

- Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics, the compound showed superior cytotoxicity in A549 cells compared to cisplatin, suggesting its potential as an alternative or adjunct therapy in lung cancer treatment .

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?

Answer: The compound and its derivatives are typically synthesized via cyclization reactions. A common approach involves reacting substituted anilines (e.g., 2-methoxybenzylamine) with itaconic acid in refluxing aqueous conditions to form the pyrrolidinone core . Subsequent modifications include:

- Esterification : Methanol and catalytic sulfuric acid convert the carboxylic acid group to a methyl ester, enabling further functionalization (e.g., hydrazide formation via reaction with hydrazine monohydrate) .

- Condensation reactions : Hydrazide intermediates react with aromatic aldehydes or ketones to generate Schiff bases or heterocyclic derivatives, expanding structural diversity .

Key validation : Structures are confirmed using ¹H/¹³C NMR, FT-IR, and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxybenzyl substituents at ~3.8 ppm for OCH₃) and carbon backbone signals (e.g., carbonyl groups at ~170–175 ppm) .

- FT-IR : Confirms functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for pyrrolidinone and carboxylic acid) .

- Elemental analysis : Validates purity and molecular composition .

- X-ray crystallography (advanced): Resolves stereochemistry in complex derivatives (e.g., azetidinone-pyrrolidine hybrids) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity?

Answer:

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., 3,5-dichloro-2-hydroxyphenyl) enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris (MIC 16 µg/mL) . The 5-fluorobenzimidazole derivative shows 4-fold greater potency than clindamycin against MRSA .

- Anticancer activity : A 3,5-dichloro-2-hydroxyphenyl substituent increases cytotoxicity in A549 lung cancer cells, likely via apoptosis induction .

- Analgesic effects : Aromatic or heterocyclic substituents at the 1-position improve activity compared to aliphatic groups .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay variability : Differences in microbial strains (e.g., C. auris genetic lineages) or cancer cell models (2D vs. 3D cultures) may explain discrepancies .

- Structural nuances : Minor changes (e.g., nitro vs. methoxy groups) drastically alter pharmacokinetics. For example, 5-nitrothien-2-yl hydrazones show antifungal activity, while methoxy derivatives may lack efficacy .

- Dose-response profiling : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure comparability .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological potential?

Answer:

Q. What strategies optimize the pharmacokinetic profile of 5-oxopyrrolidine-3-carboxylic acid derivatives?

Answer:

- Ester prodrugs : Methyl or ethyl esters improve bioavailability by enhancing lipophilicity .

- Hybrid molecules : Conjugation with known pharmacophores (e.g., benzofuran or morpholine) targets specific receptors (e.g., chemokine GPCR interfaces) .

- Metabolic stability : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .

Q. How can computational methods aid in designing novel derivatives?

Answer:

- Molecular docking : Screen against targets like human neutrophil elastase or chemokine receptors (e.g., CXCR4) to prioritize syntheses .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide rational design .

- ADMET prediction : Tools like SwissADME forecast absorption and toxicity risks early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。